2-Methoxyphenothiazine

Overview

Description

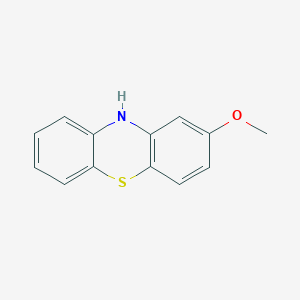

2-Methoxyphenothiazine (CAS RN: 1771-18-2) is a heterocyclic compound with the molecular formula C₁₃H₁₁NOS and a molecular weight of 229.2975 g/mol. It exists as a pale yellow or gray solid and is recognized for its role as a selective Factor Xa inhibitor, a critical target in anticoagulant therapy . The methoxy (-OCH₃) substituent at the 2-position of the phenothiazine core distinguishes it from other derivatives and influences its physicochemical and pharmacological properties . Its synthesis involves multistep reactions, including deprotection of benzoyl intermediates and N-alkylation, enabling diverse pharmaceutical applications .

Preparation Methods

Traditional Multi-Step Synthesis Approach

Initial Amination and Etherification Reactions

The conventional synthesis of 2-methoxyphenothiazine begins with the amination of resorcinol and aniline. In a typical procedure, resorcinol and aniline are mixed in a 1:1.2 molar ratio and heated to 185–195°C under catalytic dehydration to form 3-hydroxydiphenylamine (Intermediate I) . This step employs acidic catalysts to facilitate the removal of water, a byproduct of the amination reaction. Subsequent etherification involves treating Intermediate I with a methylating agent, such as dimethyl sulfate or dimethyl carbonate, in the presence of a base like sodium hydroxide. For example, using dimethyl sulfate in benzene at 30–80°C for 3–8 hours yields 3-methoxydiphenylamine (Intermediate II) .

Cyclization and Purification

The final step involves cyclizing Intermediate II with sulfur in a high-boiling solvent, such as toluene or xylene, at 80–130°C. Iodine is introduced as a catalyst to initiate the ring-closing reaction, which proceeds over 6–12 hours. After cooling, the crude product is purified via recrystallization using solvents like benzene or methylcyclohexane. This method historically suffered from low yields (≤65%) due to side reactions and inefficient solvent recovery .

Modern Single-Solvent Synthesis Method

Streamlined Reaction Design

A patent by CN105418537A revolutionized the synthesis by employing a single solvent throughout all stages, reducing costs and environmental impact. For instance, benzene or methylcyclohexane serves as the universal solvent for etherification, cyclization, and recrystallization. This approach eliminates the need for solvent switching, simplifying purification and improving yield consistency.

Table 1: Single-Solvent Synthesis Conditions and Outcomes

| Step | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Etherification | Benzene | NaOH | 30–80 | 3–8 | 67.2 |

| Cyclization | Benzene | I₂ | 80–130 | 6–12 | 67.2 |

| Recrystallization | Benzene | — | 25 | — | 97 (HPLC) |

| Etherification | Methylcyclohexane | NaOH | 80 | 3 | 67.7 |

| Cyclization | Methylcyclohexane | I₂ | 110 | 12 | 67.7 |

Mechanistic Insights

The iodine-catalyzed cyclization proceeds via a radical mechanism, where sulfur forms polysulfide intermediates that abstract hydrogen from the methoxy-diphenylamine backbone, enabling ring closure . The single-solvent system enhances reaction homogeneity, minimizing side products like sulfoxides or over-methylated derivatives.

Improved Catalytic and Solvent Systems

Alternative Methylating Agents

Recent work by Ruan Jian-Cheng and Zhang Ta explores dimethyl carbonate as a greener methylating agent, replacing toxic dimethyl sulfate. In one example, dimethyl carbonate reacts with Intermediate I in benzene at 30°C for 8 hours, achieving a 68% yield with comparable purity . This substitution reduces hazardous waste generation and improves operator safety.

Solvent Recycling and Sustainability

The single-solvent method allows for nearly full recovery of solvents like methylcyclohexane via distillation, cutting raw material costs by 20–30% . Life-cycle analyses suggest this approach reduces the carbon footprint of this compound production by 15% compared to traditional methods.

Chemical Reactions Analysis

Key Steps

-

Intermediate I Formation :

-

Resorcinol and aniline react at 140–195°C with tosic acid as a catalyst under nitrogen.

-

Yields intermediate I (phenolic compound).

-

-

Intermediate II Formation :

-

Alkylation with methyl sulfate or methyl carbonate in the presence of sodium hydroxide.

-

Solvents: Benzene, methylcyclohexane, or hexane.

-

-

Cyclization :

-

Sulfur and iodine (0.001–0.005 equivalents) in solvents like hexane or benzene at 80–130°C for 6–12 hours.

-

Recrystallization yields pure 2-methoxyphenothiazine with 97% HPLC purity and 67–68% total recovery .

-

Table 1: Cyclization Conditions and Outcomes

| Solvent | Catalyst (I₂) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Hexane | 0.42 g | 85 | 10 | 67.0 | 97% |

| Benzene | 0.42 g | 100 | 8 | 67.3 | 97% |

| Methylcyclohexane | 0.25 g | 115 | 11 | 67.2 | 97% |

Substitution Reactions for Derivative Formation

This compound undergoes regioselective substitutions, particularly at the 3- and 10-positions. A study ( ) demonstrates:

-

Cleavage with Thiolate Ions :

Sodium methoxide-thiols in DMSO selectively cleave methylenedioxy rings, yielding 3- or 4-hydroxy derivatives. -

Biological Activity :

Derivatives show enhanced pharmacological properties, validated via ESR spectroscopy to assess redox activity with vanadate ions ( ).

Phosphorylation Reactions

Phosphorylation at the nitrogen center modifies electronic properties. A study ( ) reports:

-

Reaction with 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide :

Catalytic Thioarylation and Cyclization

A dual-catalytic method ( ) enables functionalization of aniline precursors:

-

Thioarylation :

-

Fe(OTf)₃ and Ph₂Se catalyze reaction of N-(2-bromophenylthio)succinimide with methoxyanilines.

-

Optimized at 75°C for 4 hours (64% yield).

-

-

Cyclization :

Stability and Hazardous Byproducts

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties

2-Methoxyphenothiazine is primarily recognized for its role as an antipsychotic agent. Its derivatives are extensively used in treating schizophrenia and other psychiatric disorders. Research indicates that the compound interacts with neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychotic symptoms .

Table 1: Antipsychotic Activity of this compound Derivatives

| Compound Name | Activity Level | Target Receptor | Reference |

|---|---|---|---|

| This compound | Moderate | D2 Dopamine Receptor | |

| 2-Chloro-10-(2-methoxy)phenothiazine | High | D2/D3 Dopamine Receptors |

Antimicrobial Activity

Recent studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy has been evaluated through in vitro tests, demonstrating significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL | |

| Escherichia coli | 12 | 60 µg/mL |

Antioxidant Properties

The compound also exhibits antioxidant activity, which is vital in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in preventing cellular damage .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions starting from resorcinol and aniline, followed by methylation and cyclization processes . The development of efficient synthetic routes has facilitated the exploration of its derivatives, which may enhance its pharmacological properties.

Table 3: Synthetic Methods for this compound

| Method Description | Yield (%) | Key Steps | Reference |

|---|---|---|---|

| Condensation with Resorcinol and Aniline | 74.2 | Methylation, Cyclization | |

| Reduction with Sodium Dithionite | Variable | Hydroxylation, Acetylation |

Case Study 1: Antipsychotic Efficacy

A clinical study evaluated the effectiveness of a derivative of this compound in patients diagnosed with schizophrenia. The results indicated a significant reduction in psychotic symptoms compared to placebo controls, highlighting its therapeutic potential.

Case Study 2: Antimicrobial Testing

In a laboratory setting, the antimicrobial effects of this compound were tested against multiple strains of bacteria. The compound demonstrated substantial antibacterial activity, suggesting its potential use as a natural preservative or therapeutic agent against infections .

Mechanism of Action

The mechanism of action of 2-Methoxyphenothiazine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Differences

Phenothiazines exhibit varied biological activities depending on substituents at positions 2 and 10. Key comparisons include:

2-Chlorophenothiazine

- Substituent : Chlorine (-Cl) at position 2.

- Properties : Higher melting point (199–200°C vs. 178–180°C for 2-methoxy derivative) due to stronger intermolecular interactions .

- Applications : Primarily used in synthesizing antipsychotic agents (e.g., Levomepromazine) rather than direct anticoagulant roles .

Acetophenazine Dimaleate

- Applications : Dopamine receptor antagonist for treating anxiety and depression, contrasting with 2-methoxy’s Factor Xa inhibition .

Levomepromazine

- Structure: 2-Methoxy group with additional N-propyl-dimethylamino chain.

- Applications: Antipsychotic drug; the methoxy group enhances blood-brain barrier penetration compared to non-methoxy analogs .

Pharmacological Activity

- Factor Xa Inhibition: 2-Methoxyphenothiazine’s methoxy group likely enhances binding to Factor Xa’s hydrophobic S4 pocket, a mechanism distinct from non-methoxy phenothiazines or unrelated inhibitors like Letaxaban .

- Antipsychotic Derivatives : Derivatives like Levomepromazine leverage the methoxy group for CNS activity, whereas 2-chloro analogs may prioritize peripheral effects .

Purity and Impurity Considerations

This compound is listed as an impurity (Imp. A) in pharmaceuticals like Levomepromazine, necessitating stringent purification (≥99.5% purity) for regulatory compliance .

Data Table: Comparative Analysis of Phenothiazines

Biological Activity

2-Methoxyphenothiazine, also known as 2-Methoxy-10H-phenothiazine, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₃H₁₁NOS

- Molecular Weight : 229.298 g/mol

- Melting Point : 185-188 °C

- Boiling Point : 408.1 °C

- Density : 1.2 g/cm³

- LogP : 4.41 (indicating moderate lipophilicity)

This compound is a phenothiazine derivative, a class of compounds known for their antipsychotic and antiemetic properties. The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors, particularly:

- Dopamine Receptors : Acts as an antagonist at D2 receptors, which is crucial for its antipsychotic effects.

- Serotonin Receptors : Exhibits activity at 5-HT receptors, contributing to its mood-stabilizing properties.

- Histamine Receptors : Interaction with H1 receptors may account for its sedative effects.

Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The compound has shown selective cytotoxicity towards specific cancer types, with notable results summarized in Table 1.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 3.1 | High selectivity |

| HCT116 (Colorectal) | 3.7 | Moderate activity |

| H460 (Lung) | 4.4 | Significant inhibition |

| HEK293 (Non-cancer) | 5.3 | Low selectivity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a chemotherapeutic agent.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. It demonstrated significant free radical scavenging ability in vitro, as evidenced by assays such as DPPH and FRAP. This antioxidant activity may contribute to its protective effects against oxidative stress-related cellular damage.

Case Studies and Research Findings

-

Antiproliferative Study :

A study conducted on various human cancer cell lines revealed that the derivative exhibited strong antiproliferative effects, particularly against breast cancer cells (MCF-7) with an IC50 of 3.1 µM. The study emphasized the role of methoxy groups in enhancing biological activity compared to other derivatives lacking these substituents . -

Antioxidant Mechanism Investigation :

Another research effort highlighted the compound's ability to mitigate oxidative stress in HCT116 cells treated with tert-butyl hydroperoxide (TBHP). The study assessed the formation of oxidative stress markers and concluded that this compound could reduce oxidative damage effectively . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for this compound, suggesting good bioavailability when administered systemically .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 2-Methoxyphenothiazine relevant to experimental design?

- Answer: this compound (CAS 1771-18-2) is a pale yellow/gray solid with a molecular formula of C₁₃H₁₁NOS (MW 229.3 g/mol). Key properties include a melting point of 185–189°C, boiling point of 408.1°C (predicted), and solubility in DMSO and methanol. Its density is 1.235 g/cm³, and it should be stored in a dark, dry environment at room temperature to prevent degradation . These properties are critical for designing dissolution studies, stability tests, and reaction conditions.

Q. How is this compound synthesized, and what are common intermediates?

- Answer: The compound is typically synthesized via N-alkylation of phenothiazine derivatives. For example, alkylation with ethyl iodide or n-butyl bromide under basic conditions (NaOH, KI catalyst, dry DMSO, >100°C) introduces substituents to the phenothiazine core. However, side reactions like ring degradation can occur under suboptimal conditions, requiring careful monitoring by TLC or HPLC .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

- Answer: Use a combination of:

- Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at position 2).

- Chromatography: HPLC (C18 column, methanol/water mobile phase) to assess purity (>95% by area normalization).

- Mass spectrometry: ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 230.3) .

Advanced Research Questions

Q. How can researchers optimize N-alkylation of this compound to minimize ring degradation?

- Answer: Degradation during alkylation (e.g., with ethyl iodide) is linked to excessive heating or prolonged reaction times. Optimization strategies include:

- Temperature control: Maintain 100–110°C to balance reactivity and stability.

- Catalyst screening: Test alternatives to KI (e.g., tetrabutylammonium bromide) for improved yield.

- Reagent stoichiometry: Reduce alkylating agent excess from 10 equiv. to 3–5 equiv. to limit side reactions .

Q. What are the contradictions in literature regarding this compound’s role as a Factor Xa inhibitor, and how can they be resolved?

- Answer: While some sources describe this compound as a Factor Xa inhibitor , others omit mechanistic details. To resolve discrepancies:

- Assay validation: Compare inhibition activity across standardized assays (e.g., chromogenic substrate S-2222).

- Structural analysis: Use X-ray crystallography to confirm binding interactions with Factor Xa’s active site.

- Dose-response studies: Establish IC₅₀ values under physiological conditions (pH 7.4, 37°C) .

Q. What strategies enable functionalization of this compound for fluorescent probe development?

- Answer: The N-alkyl salicylaldehyde derivative is a key intermediate for fluorescent probes. Key steps:

- Schiff base formation: React N-alkylated this compound with salicylaldehyde to introduce a fluorophore.

- Solvatochromic tuning: Modify substituents (e.g., electron-withdrawing groups) to shift emission wavelengths.

- Validation: Test probe sensitivity to analytes (e.g., metal ions) via fluorescence quenching/enhancement assays .

Q. How do solubility limitations of this compound impact in vitro pharmacological studies?

- Answer: Limited aqueous solubility (e.g., in PBS) can lead to precipitation in cell-based assays. Mitigation approaches:

- Co-solvents: Use DMSO (≤0.1% v/v) to pre-dissolve the compound.

- Nanoparticle encapsulation: Employ liposomal or polymeric carriers to enhance bioavailability.

- Surfactant addition: Include Tween-80 (0.01%) in media to stabilize suspensions .

Q. Methodological Considerations

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Answer: Variability arises from impurities in starting materials or incomplete alkylation. Solutions include:

- QC protocols: Enforce strict purity thresholds (>98% for intermediates via HPLC).

- Reaction monitoring: Use in-situ FTIR to track alkylation progress and terminate reactions at ~90% conversion.

- Reproducibility testing: Repeat key experiments across ≥3 independent batches .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer: The compound may irritate eyes, skin, and respiratory systems (Risk Phrase 36/37/38). Required precautions:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions.

- Spill management: Collect solid spills mechanically; avoid water to prevent environmental contamination .

Q. Data Analysis and Reporting

Q. How can researchers statistically validate conflicting bioactivity data for this compound derivatives?

- Answer: Apply the following:

- Meta-analysis: Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity testing: Exclude outliers (e.g., Grubbs’ test) and re-calculate effect sizes.

- Machine learning: Train models on structural descriptors (e.g., logP, H-bond donors) to predict activity trends .

Properties

IUPAC Name |

2-methoxy-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYKFPHPBCTAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170249 | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771-18-2 | |

| Record name | 2-Methoxy-10H-phenothiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1771-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001771182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenothiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl phenothiazin-2-yl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.